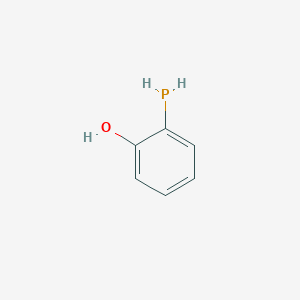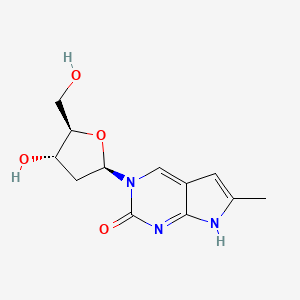
N-Pyrrolo-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pyrrolo-2’-deoxycytidine is a nucleoside analog that is primarily used in laboratory settings as a template for DNA synthesis. This compound has shown significant potential as an inhibitor of human pathogens by binding to DNA and preventing replication. It interferes with the binding of the enzyme polymerase to the template strand, thereby blocking DNA elongation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Pyrrolo-2’-deoxycytidine involves the reaction of carbohydrates with primary amines in the presence of oxalic acid in dimethyl sulfoxide at elevated temperatures. This method yields N-substituted pyrrole-2-carbaldehydes, which are further processed to obtain N-Pyrrolo-2’-deoxycytidine .
Industrial Production Methods: Industrial production methods for N-Pyrrolo-2’-deoxycytidine are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: N-Pyrrolo-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of N-Pyrrolo-2’-deoxycytidine, which can be used for further research and development .
Scientific Research Applications
N-Pyrrolo-2’-deoxycytidine has a wide range of applications in scientific research, including:
Chemistry: Used as a template for DNA synthesis and as a fluorescence probe for detecting double-stranded DNA duplexes.
Biology: Acts as an inhibitor of human pathogens by binding to DNA and preventing replication.
Medicine: Potential therapeutic applications due to its ability to inhibit DNA replication in pathogens.
Industry: Used in the development of nucleoside analogs for pharmaceutical testing and research.
Mechanism of Action
N-Pyrrolo-2’-deoxycytidine exerts its effects by binding to DNA and preventing replication. It interferes with the binding of the enzyme polymerase to the template strand, leading to the denaturation of the complementary strand and blocking DNA elongation. This mechanism is particularly effective against sequences that are unpaired in duplexes, such as single-stranded telomeres .
Comparison with Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside found in DNA, used in various research applications.
Pyrrole and Pyrrolidine Analogs: These compounds have diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antituberculosis activities.
Uniqueness: N-Pyrrolo-2’-deoxycytidine is unique due to its specific binding to DNA and its ability to inhibit DNA replication in pathogens. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-6-2-7-4-15(12(18)14-11(7)13-6)10-3-8(17)9(5-16)19-10/h2,4,8-10,16-17H,3,5H2,1H3,(H,13,14,18)/t8-,9+,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRPZKUERWKZCL-IVZWLZJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CN(C(=O)N=C2N1)[C@H]3C[C@@H]([C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of Pyrrolo-dC?
A1: The molecular formula of Pyrrolo-dC is C11H13N3O4 and its molecular weight is 251.24 g/mol.
Q2: What are the key spectroscopic characteristics of Pyrrolo-dC?
A2: Pyrrolo-dC exhibits distinct fluorescence properties. Its fluorescence quantum yield (QY) is sensitive to its environment, being higher in single-stranded DNA (ssDNA) compared to double-stranded DNA (dsDNA). [] This property enables its use as a probe for DNA hybridization and structural transitions. [, ] Specific derivatives of Pyrrolo-dC, like those with 6-aryl substituents, show even more pronounced fluorescence properties with varying sensitivities to their microenvironment. []
Q3: How is Pyrrolo-dC used to study DNA strand separation mechanisms?
A3: Pyrrolo-dC's fluorescence increases upon transitioning from a double-stranded to a single-stranded environment. This property makes it a valuable tool for studying enzymes that induce DNA strand separation, such as DNA methyltransferases. For instance, research on the Cell Cycle Regulated Methyltransferase (CcrM) used Pyrrolo-dC to demonstrate that CcrM binding causes strand separation at the target recognition site. [] This approach has also been crucial in understanding the high fidelity recognition mechanism of CcrM, highlighting the role of strand-separation in achieving selectivity. []
Q4: How is Pyrrolo-dC employed in fluorescence-based assays for polymerase arrival rates?
A4: A method named PARMESAN utilizes Pyrrolo-dC's fluorescence change upon DNA strand separation to measure polymerase arrival rates. By incorporating Pyrrolo-dC at specific DNA locations, researchers can monitor the fluorescence changes as RNA polymerase separates DNA strands during transcription, providing insights into polymerase kinetics. []
Q5: How is Pyrrolo-dC used to study DNA-protein interactions?
A5: The fluorescence properties of Pyrrolo-dC can be used to probe the interactions between DNA and proteins. For example, in studies with DNA photolyase, Pyrrolo-dC was incorporated near a cyclobutylpyrimidine dimer (CPD) lesion. By analyzing changes in fluorescence, researchers could assess the extent of DNA deformation induced by the photolyase binding and the CPD flip-out mechanism. []
Q6: What are the applications of Pyrrolo-dC in biosensing?
A6: Pyrrolo-dC's sensitivity to its environment and its ability to participate in metal-mediated base pairing make it a valuable tool for developing biosensors. One application involves using mismatched Pyrrolo-dC-modified duplex DNA for the highly selective and sensitive detection of silver ions. The interaction of silver ions with the mismatch enhances the fluorescence, providing a quantifiable signal. [] Additionally, Pyrrolo-dC has been employed in the development of fluorescent aptasensors. These sensors utilize unlabeled aptamers and the fluorescence properties of Pyrrolo-dC to detect a range of targets with high specificity and sensitivity. []
Q7: How does Pyrrolo-dC interact with metal ions?
A7: Pyrrolo-dC exhibits a high affinity for silver ions (Ag+), particularly when present as mismatches or in specific configurations within DNA duplexes. [, ] This interaction is highly specific and leads to the formation of stable metal-mediated base pairs. [, ]
Q8: What is the significance of silver ion binding to Pyrrolo-dC?
A8: The binding of silver ions to Pyrrolo-dC significantly enhances the stability of DNA duplexes. This property has been exploited in the development of novel DNA structures, such as parallel-stranded DNA (psDNA), where the incorporation of Pyrrolo-dC-Ag+-Pyrrolo-dC base pairs dramatically increases the melting temperature of the duplex. [] Additionally, the selective binding of silver ions to Pyrrolo-dC can be utilized in the development of metal-responsive DNA structures and nanomaterials. []
Q9: How do modifications to the Pyrrolo-dC structure affect its properties?
A9: Substitutions at the 6-position of the pyrrolo[2,3-d]pyrimidine ring system in Pyrrolo-dC can significantly influence its fluorescence properties and its impact on DNA duplex stability. For instance, the 6-methoxymethyl derivative of Pyrrolo-dC is stabilizing towards hybrid formation, while the 6-methyl derivative is destabilizing. [] Moreover, 6-aryl substitutions, especially those with phenyl and pyridinyl groups, not only enhance duplex stability, particularly in psDNA, but also impact fluorescence properties and silver-ion binding. []
Q10: How does the presence of a linker or side chain affect the functionality of Pyrrolo-dC?
A10: Incorporating linkers or side chains on Pyrrolo-dC allows for further functionalization and fine-tuning of its properties. For instance, attaching an alkynyl side chain with a terminal triple bond allows for the conjugation of fluorescent dyes via click chemistry. [] This conjugation strategy expands the applications of Pyrrolo-dC in fluorescence-based assays and imaging techniques.
Q11: Have there been computational studies on Pyrrolo-dC?
A11: Yes, computational studies, including molecular docking and quantum chemical calculations, have been employed to investigate the interactions of Pyrrolo-dC with DNA and other molecules. [] These studies help elucidate the structural basis for the observed fluorescence properties and binding affinities.
Q12: What analytical techniques are commonly used to characterize Pyrrolo-dC and its interactions?
A12: Various analytical techniques are employed in Pyrrolo-dC research. Common methods include:
- UV/Vis Spectroscopy: To assess the absorption properties and monitor hybridization events. [, , ]
- Fluorescence Spectroscopy: To study the emission properties, environmental sensitivity, and interactions with other molecules. [, , , , , ]
- Circular Dichroism (CD) Spectroscopy: To examine the structural conformation and changes in DNA upon Pyrrolo-dC incorporation. []
- Mass Spectrometry (MS): To determine the molecular weight and analyze the composition of Pyrrolo-dC-containing molecules. [, ]
- Gel Electrophoresis: To separate and analyze DNA fragments containing Pyrrolo-dC. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





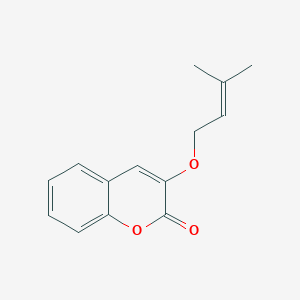
![[(3S,4aR,6aR,6bS,8aR,12aR,14aS,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1253382.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253383.png)
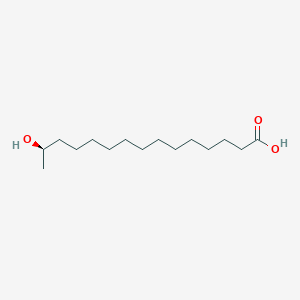
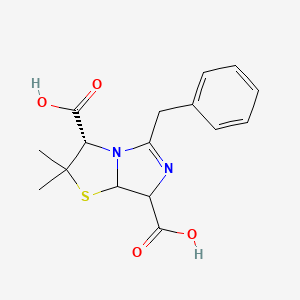

![2H-Naphtho[1,2-b]pyran](/img/structure/B1253388.png)
![8-Methoxy-4-methylbenzo[g]coumarin](/img/structure/B1253389.png)
